![molecular formula C12H11N3 B034877 3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene CAS No. 105410-19-3](/img/structure/B34877.png)
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene, commonly known as TPTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TPTP is a bicyclic compound that possesses a unique molecular structure, making it an attractive target for drug development.
作用機序
The mechanism of action of TPTP is not fully understood. However, studies have shown that TPTP may act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). COX and LOX are enzymes that play a role in the inflammatory response. Inhibition of these enzymes may lead to a reduction in inflammation.
生化学的および生理学的効果
TPTP has been shown to possess a range of biochemical and physiological effects. TPTP has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TPTP has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. TPTP has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
TPTP has several advantages for lab experiments. TPTP is a small molecule that can be easily synthesized in the lab. TPTP is also stable and can be stored for long periods of time. However, TPTP has several limitations for lab experiments. TPTP has a low yield, making it difficult to obtain large quantities of the compound. TPTP is also highly reactive and can be difficult to handle.
将来の方向性
There are several future directions for the study of TPTP. One direction is the development of TPTP analogs that possess improved pharmacological properties. Another direction is the study of the mechanism of action of TPTP. Understanding the mechanism of action of TPTP may lead to the development of more potent and selective TPTP analogs. Finally, the study of TPTP in animal models of disease may provide insight into the potential therapeutic applications of TPTP.
Conclusion:
In conclusion, TPTP is a heterocyclic compound that possesses a unique molecular structure and has gained significant attention in the field of medicinal chemistry. TPTP has been extensively studied for its potential use in drug development and has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TPTP has several advantages for lab experiments, but also has several limitations. There are several future directions for the study of TPTP, including the development of TPTP analogs and the study of TPTP in animal models of disease.
合成法
The synthesis of TPTP is a complex process that involves multiple steps. The first step involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diethylenetriamine to form 1,3,5-triazine-2,4,6-triamine. The second step involves the reaction of 1,3,5-triazine-2,4,6-triamine with cyclopentadiene to form TPTP. The overall yield of TPTP is low, and the synthesis process is time-consuming.
科学的研究の応用
TPTP has been extensively studied for its potential use in drug development. TPTP has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. TPTP has also been studied for its potential use in the treatment of neurological disorders. TPTP has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
105410-19-3 |
|---|---|
製品名 |
3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene |
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC名 |
3,5,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene |
InChI |
InChI=1S/C12H11N3/c1-2-7-8-4-5-10-12(14-6-13-10)11(8)15-9(7)3-1/h4-6,15H,1-3H2,(H,13,14) |
InChIキー |
FWKFESNVWBNYFI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)NC3=C2C=CC4=C3N=CN4 |
正規SMILES |
C1CC2=C(C1)NC3=C2C=CC4=C3N=CN4 |
同義語 |
1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole,6,7,8,9-tetrahydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)
![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)
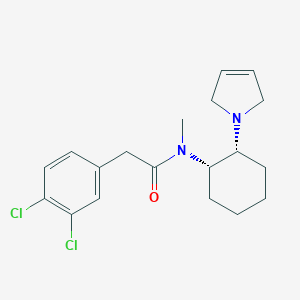
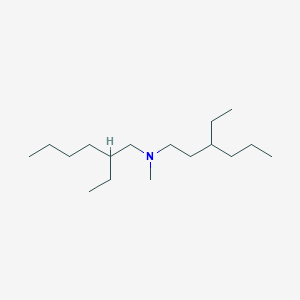
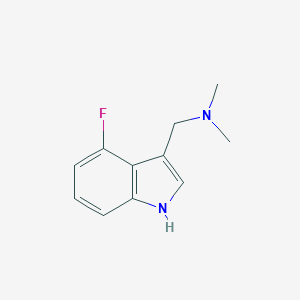
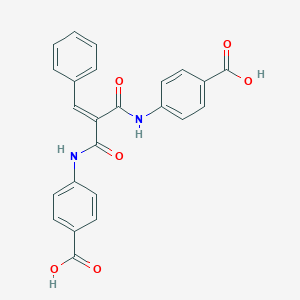
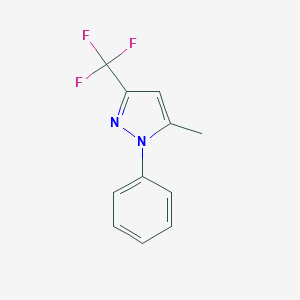
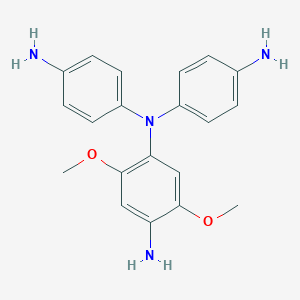
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
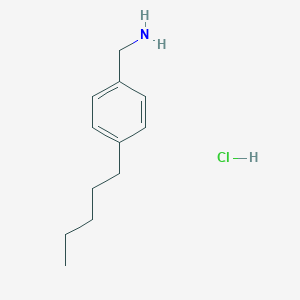
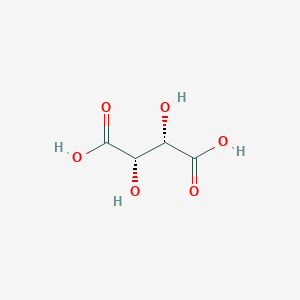
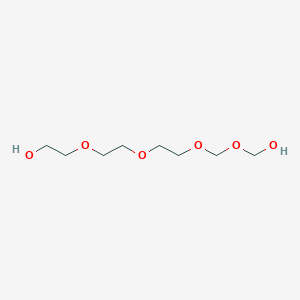
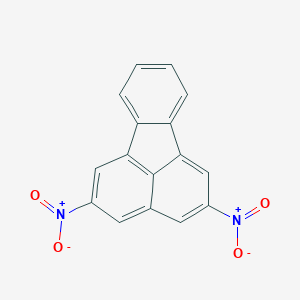
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)